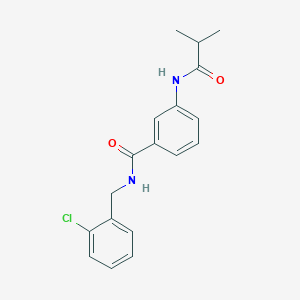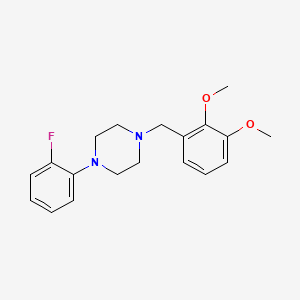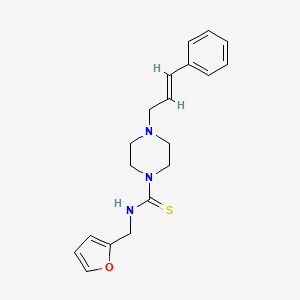
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide, also known as CBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CBI is a member of the benzamide class of compounds that has been studied for its ability to modulate various biological processes.
科学研究应用
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been studied for its potential pharmacological properties in various fields of scientific research such as cancer, inflammation, and neuroprotection. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to modulate various biological processes such as cell proliferation, apoptosis, and inflammation. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer and inflammation, respectively. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments such as its high potency and selectivity, which make it an ideal tool for studying various biological processes. However, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has limited stability in biological fluids, which can affect its pharmacokinetics and bioavailability.
未来方向
There are several future directions for N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide research such as exploring its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide and to optimize its pharmacokinetics and bioavailability. Additionally, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide derivatives with improved solubility and stability could be developed to enhance its therapeutic potential.
合成方法
The synthesis of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide involves the reaction of 2-chlorobenzylamine with 3-(isobutyrylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide as a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)17(22)21-15-8-5-7-13(10-15)18(23)20-11-14-6-3-4-9-16(14)19/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKLSKSFXWVUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-[(2-methylpropanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)







![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
